molecular formula C20H23N3O4S B4183500 N-cyclohexyl-4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxamide

N-cyclohexyl-4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxamide

Cat. No. B4183500
M. Wt: 401.5 g/mol
InChI Key: RZYQDCZFEKSPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxamide, also known as CX5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have potential therapeutic effects in cancer treatment.

Mechanism of Action

N-cyclohexyl-4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxamide works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to the inhibition of ribosome biogenesis and the induction of nucleolar stress, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
N-cyclohexyl-4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxamide has been found to have several biochemical and physiological effects on cancer cells. It induces DNA damage and activates the p53 pathway, leading to apoptosis. It also inhibits the expression of genes that are involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxamide has several advantages in lab experiments. It is highly selective for cancer cells and has a low toxicity profile. However, it has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-cyclohexyl-4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxamide. One area of research is the development of more efficient synthesis methods that can produce large quantities of the compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-cyclohexyl-4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxamide. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of N-cyclohexyl-4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxamide in cancer treatment.

Scientific Research Applications

N-cyclohexyl-4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxamide has been extensively studied for its potential therapeutic effects in cancer treatment. It has been found to selectively target cancer cells and induce cell death. N-cyclohexyl-4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxamide has been shown to be effective in treating a variety of cancers, including breast, ovarian, and pancreatic cancers.

properties

IUPAC Name

N-cyclohexyl-4,5-dimethyl-2-[(2-nitrobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-12-13(2)28-20(17(12)19(25)21-14-8-4-3-5-9-14)22-18(24)15-10-6-7-11-16(15)23(26)27/h6-7,10-11,14H,3-5,8-9H2,1-2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYQDCZFEKSPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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